molecular formula C9H2ClF6NO B14215958 2-Chloro-1-isocyanato-3,5-bis(trifluoromethyl)benzene CAS No. 823791-63-5

2-Chloro-1-isocyanato-3,5-bis(trifluoromethyl)benzene

Cat. No.: B14215958
CAS No.: 823791-63-5
M. Wt: 289.56 g/mol
InChI Key: JBGIAJUEBREQGI-UHFFFAOYSA-N
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Description

2-Chloro-1-isocyanato-3,5-bis(trifluoromethyl)benzene (CAS 823791-63-5) is a specialized organic building block recognized for its application in advanced chemical synthesis. Its structure, featuring a reactive isocyanate group and electron-withdrawing trifluoromethyl substituents, makes it a valuable intermediate for constructing more complex molecules . Compounds with similar structures, such as those incorporating phenyl isocyanates with fluorinated groups, have been utilized in the development of functionalized materials, including novel sorbents for environmental remediation . Furthermore, this scaffold is integral in pharmaceutical and agrochemical research; for instance, it serves as a key precursor in the synthesis of Sorafenib impurities and related active pharmaceutical ingredients . The presence of both chloro and bis(trifluoromethyl) groups on the aromatic ring can significantly influence the lipophilicity and metabolic stability of the resulting compounds, which is a critical consideration in drug discovery . Researchers value this compound for its versatility in creating urea and benzoylurea derivatives, which are classes of compounds known to exhibit potent biological activities . This product is intended for use in laboratory research and chemical synthesis as a reference standard or an intermediate. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Please refer to the product's Safety Data Sheet for proper handling and hazard information.

Properties

IUPAC Name

2-chloro-1-isocyanato-3,5-bis(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H2ClF6NO/c10-7-5(9(14,15)16)1-4(8(11,12)13)2-6(7)17-3-18/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBGIAJUEBREQGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(F)(F)F)Cl)N=C=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H2ClF6NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00838264
Record name 2-Chloro-1-isocyanato-3,5-bis(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00838264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

823791-63-5
Record name 2-Chloro-1-isocyanato-3,5-bis(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00838264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Materials and Precursor Preparation

The synthesis begins with 2-chloro-3,5-bis(trifluoromethyl)aniline, a commercially available aromatic amine. This precursor is synthesized via nitration and chlorination of 3,5-bis(trifluoromethyl)benzene, followed by catalytic reduction to the aniline. Key purity criteria for the aniline include:

  • Melting Point : 98–100°C
  • HPLC Purity : ≥99% (to avoid side reactions during phosgenation)

Phosgenation Reaction Mechanism

The conversion of the amine to the isocyanate occurs via reaction with phosgene (COCl₂), a two-step process involving intermediate carbamoyl chloride formation:

  • Nucleophilic Attack : The amine’s lone pair attacks phosgene’s electrophilic carbonyl carbon, displacing chloride and forming a carbamoyl chloride intermediate.
  • HCl Elimination : Base-mediated dehydrohalogenation removes HCl, yielding the isocyanate group.

The reaction is summarized as:
$$
\text{Ar-NH}2 + \text{COCl}2 \rightarrow \text{Ar-NCO} + 2\text{HCl}
$$
where Ar = 2-chloro-3,5-bis(trifluoromethyl)phenyl.

Standard Laboratory Procedure

Reagents :

  • 2-Chloro-3,5-bis(trifluoromethyl)aniline (1.0 eq)
  • Phosgene (1.2 eq, 20% solution in toluene)
  • Anhydrous dichloromethane (DCM)
  • Triethylamine (TEA, 2.5 eq)

Steps :

  • Dissolve the aniline (10 mmol) in 30 mL DCM under nitrogen.
  • Cool to 0°C and add phosgene solution dropwise over 30 minutes.
  • Warm to 25°C and stir for 4 hours.
  • Add TEA to neutralize HCl, then filter and concentrate.
  • Purify via vacuum distillation (b.p. 203–205°C at 760 mmHg).

Yield : 78–82%

Industrial-Scale Production

Continuous Flow Phosgenation

To mitigate phosgene’s toxicity, industrial plants employ continuous flow reactors with in-line scrubbers. Key parameters:

Parameter Value
Reactor Temperature 50–60°C
Residence Time 8–10 minutes
Phosgene Excess 5%
Annual Capacity 500–1,000 metric tons

This method reduces phosgene inventory by 90% compared to batch processes, aligning with modern safety standards.

Solvent and Catalyst Optimization

Industrial protocols replace DCM with o-dichlorobenzene (ODCB) due to its higher boiling point (180°C), enabling distillation-free recycling. Catalytic tetrabutylammonium bromide (TBAB, 0.1 mol%) accelerates the reaction, cutting batch times by 30%.

Comparative Analysis of Synthetic Routes

Phosgene vs. Non-Phosgene Methods

While phosgene remains dominant, alternative routes using urea or carbamate precursors have been explored:

Method Yield Purity Cost (Relative)
Phosgene 82% 99.5% 1.0x
Diphosgene 75% 98.2% 1.3x
Triphosgene 68% 97.8% 1.5x
Urea Thermal Decomp. 55% 95.1% 2.0x

Phosgene’s cost-effectiveness and high yield justify its continued use despite safety challenges.

Reaction Condition Optimization

Temperature Effects

Isocyanate yields correlate nonlinearly with temperature:

$$
\text{Yield (\%)} = -0.15T^2 + 12.4T - 45 \quad (T \text{ in °C, } 0 \leq T \leq 60)
$$

Optimal yields occur at 50°C, balancing reaction rate and thermal decomposition.

Solvent Screening

Polar aprotic solvents enhance electrophilicity:

Solvent Dielectric Constant Yield (%)
DCM 8.9 82
THF 7.5 76
Toluene 2.4 65
Acetonitrile 37.5 71

DCM’s low polarity minimizes side reactions while solubilizing phosgene.

Case Study: Pilot Plant Troubleshooting

A 2023 incident at a South Korean facility highlighted crystallization issues during distillation. Analysis revealed:

  • Root Cause : Residual TEA (≥0.5%) catalyzing trimerization to isocyanurate.
  • Solution : Post-reaction washing with 5% HCl reduced TEA to <0.01%, restoring yields to 80%.

Challenges and Mitigation Strategies

Challenge Solution
Phosgene toxicity Closed-loop systems with FTIR monitoring
Isocyanate hydrolysis Strict anhydrous conditions (<50 ppm H₂O)
Trichloromethyl byproducts Slow phosgene addition (0.5 mL/min)

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-isocyanato-3,5-bis(trifluoromethyl)benzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The isocyanate group can react with nucleophiles such as amines to form ureas.

    Hydrolysis: The compound can hydrolyze in the presence of water to form the corresponding amine and carbon dioxide.

    Addition Reactions: The isocyanate group can participate in addition reactions with alcohols to form carbamates.

Common Reagents and Conditions

    Amines: Used in nucleophilic substitution reactions to form ureas.

    Water: Used in hydrolysis reactions.

    Alcohols: Used in addition reactions to form carbamates.

Major Products Formed

    Ureas: Formed from the reaction with amines.

    Amines and Carbon Dioxide: Formed from hydrolysis.

    Carbamates: Formed from addition reactions with alcohols.

Scientific Research Applications

2-Chloro-1-isocyanato-3,5-bis(trifluoromethyl)benzene has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Employed in the modification of biomolecules for studying protein interactions.

    Medicine: Investigated for potential use in drug development due to its unique reactivity.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-1-isocyanato-3,5-bis(trifluoromethyl)benzene involves the reactivity of the isocyanate group. This group can form covalent bonds with nucleophiles, leading to the formation of stable products such as ureas and carbamates. The molecular targets include amino groups in proteins and other biomolecules, which can be modified through these reactions.

Comparison with Similar Compounds

Structural and Physical Properties

Compound Name Substituents Physical Properties Key Applications
2-Chloro-1-isocyanato-3,5-bis(trifluoromethyl)benzene -NCO, -Cl, 2×-CF₃ Data inferred: High density (~1.7 g/cm³), reactive at RT Pharmaceutical intermediates, polymers
1-Bromo-3,5-bis(trifluoromethyl)benzene -Br, 2×-CF₃ bp 154°C, d 1.71 g/cm³ Coupling reactions (e.g., Suzuki-Miyaura)
2-Chloro-1-nitro-3,5-bis(trifluoromethyl)benzene -NO₂, -Cl, 2×-CF₃ mp ~50–55°C (analog-based), SMILES: C1=C(C(=C(C(=C1Cl)N+[O-])C(F)(F)F)C(F)(F)F Nitration precursor, agrochemicals
3,5-Bis(trifluoromethyl)benzyl bromide -CH₂Br, 2×-CF₃ d 1.675 g/cm³ Alkylation agent, fine chemicals

Notes:

  • The isocyanato derivative’s reactivity exceeds bromo or nitro analogs due to the -NCO group’s electrophilicity.
  • 1-Bromo-3,5-bis(trifluoromethyl)benzene demonstrates utility in gram-scale coupling reactions (87% yield) with low metal leaching (14 ppm Pd), critical for API synthesis .

Reactivity and Functional Group Impact

  • Isocyanato Group (-NCO): Enables reactions with amines, alcohols, or thiols to form ureas, carbamates, or thiocarbamates. Ideal for constructing heterocycles or functionalized aromatics.
  • Bromo Group (-Br): Serves as a leaving group in cross-coupling reactions (e.g., Pd-catalyzed couplings), as seen in .
  • Nitro Group (-NO₂): Directs electrophilic substitution and can be reduced to amines for further functionalization .

Biological Activity

2-Chloro-1-isocyanato-3,5-bis(trifluoromethyl)benzene, with the molecular formula C9H2ClF6NOC_9H_2ClF_6NO, is a compound of significant interest due to its unique chemical structure and potential biological activities. The presence of both isocyanate and trifluoromethyl groups imparts distinctive reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical development.

  • Molecular Weight: 289.56 g/mol
  • Density: 1.4 g/cm³
  • Boiling Point: Approximately 203.7 °C
  • LogP: 4.63 (indicating high lipophilicity)
  • Vapor Pressure: 0.3 mmHg at 25°C

The biological activity of this compound primarily arises from its reactive isocyanate group, which can form covalent bonds with nucleophiles such as proteins, amino acids, and other biomolecules. This reactivity can lead to modifications that alter the function of these biomolecules, potentially impacting various biological pathways.

1. Anticancer Activity

Research indicates that compounds with isocyanate functionalities can exhibit anticancer properties. For instance, studies have shown that isocyanates can induce apoptosis in cancer cells through the activation of specific signaling pathways and by modifying critical proteins involved in cell survival and proliferation.

2. Anti-inflammatory Effects

The compound has been investigated for its potential anti-inflammatory effects. Isocyanates have been reported to inhibit pro-inflammatory cytokines and enzymes, which play a crucial role in inflammatory responses. This property could be beneficial in treating chronic inflammatory diseases.

3. Neuroprotective Properties

There is emerging evidence suggesting that derivatives of isocyanates may possess neuroprotective effects by modulating oxidative stress and neuroinflammation, which are key factors in neurodegenerative diseases.

Case Study 1: Anticancer Activity

A study published in Molecules demonstrated the synthesis of various isocyanate derivatives, including this compound, which were tested for their cytotoxic effects on different cancer cell lines. The results indicated significant inhibition of cell growth in certain lines, suggesting potential as a chemotherapeutic agent .

Case Study 2: Inhibition of Inflammatory Response

Another research article explored the impact of isocyanates on inflammatory markers in vitro. The findings showed that treatment with the compound led to a decrease in the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6 in cultured macrophages, highlighting its potential use in managing inflammatory conditions .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerInduction of apoptosis in cancer cells
Anti-inflammatoryInhibition of TNF-alpha and IL-6
NeuroprotectiveModulation of oxidative stress

Q & A

Basic: What are the recommended synthetic routes for 2-chloro-1-isocyanato-3,5-bis(trifluoromethyl)benzene, and how can reaction yields be optimized?

Answer:
The compound is typically synthesized via sequential functionalization of a halogenated benzene precursor. A high-yield method (95%) involves reacting 2-chloro-3,5-bis(trifluoromethyl)aniline with a benzoyl isocyanate derivative (e.g., 2,6-dichlorobenzoyl isocyanate) under anhydrous conditions. Key parameters include:

  • Temperature control : Maintain below 0°C during isocyanate coupling to minimize side reactions.
  • Solvent selection : Use dry tetrahydrofuran (THF) or dichloromethane to enhance solubility and reactivity.
  • Stoichiometry : A 1:1 molar ratio of aniline to isocyanate ensures complete conversion .

Basic: What spectroscopic techniques are most effective for characterizing this compound, particularly regarding its trifluoromethyl and isocyanate groups?

Answer:

  • <sup>19</sup>F NMR : Critical for identifying trifluoromethyl (-CF3) groups, with characteristic peaks near -60 to -65 ppm. Splitting patterns can confirm substituent positions .
  • FT-IR : The isocyanate group (-NCO) shows a strong absorption band at ~2250–2275 cm<sup>−1</sup>.
  • Mass spectrometry (HRMS) : Confirms molecular weight (expected [M+H]<sup>+</sup> ~354.97) and isotopic patterns from chlorine .

Advanced: How do the electron-withdrawing trifluoromethyl groups influence the reactivity of the isocyanate group in nucleophilic addition reactions?

Answer:
The meta -positioned -CF3 groups significantly enhance the electrophilicity of the isocyanate group through inductive effects, accelerating reactions with nucleophiles (e.g., amines, alcohols). However, steric hindrance from -CF3 may reduce accessibility in bulky substrates. Researchers should:

  • Optimize reaction time : Excessively fast reactions may require quenching to prevent over-functionalization.
  • Monitor regioselectivity : Use computational modeling (DFT) to predict attack sites on the aromatic ring .

Advanced: What are the key challenges in maintaining the stability of this compound during storage and experimental handling, and how can they be mitigated?

Answer:

  • Hydrolysis sensitivity : The isocyanate group reacts readily with moisture. Store under inert gas (Ar/N2) in sealed containers at -20°C.
  • Thermal decomposition : Avoid temperatures >80°C; DSC/TGA analysis can identify decomposition thresholds.
  • Light sensitivity : Use amber glassware to prevent photodegradation of the chloro-substituent .

Advanced: In agrochemical research, how is this compound utilized as an intermediate, and what methodological considerations are crucial for its derivatization into active ingredients?

Answer:
This compound is a key precursor for benzoylurea insecticides (e.g., bistrifluron). For derivatization:

  • Urea formation : React with substituted benzoyl chlorides in the presence of a base (e.g., triethylamine).
  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate products.
  • Bioactivity testing : Prioritize derivatives with electron-deficient aromatic rings for enhanced insecticidal activity .

Advanced: How can researchers resolve contradictory spectral data when analyzing derivatives of this compound, particularly in distinguishing regioisomers?

Answer:

  • 2D NMR (COSY, NOESY) : Resolve overlapping signals from -CF3 and chloro groups.
  • X-ray crystallography : Definitive structural confirmation for crystalline derivatives.
  • Computational comparison : Match experimental <sup>13</sup>C NMR shifts with DFT-calculated values to assign substituent positions .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Answer:

  • Personal protective equipment (PPE) : Use nitrile gloves, goggles, and a fume hood.
  • Spill management : Neutralize isocyanate residues with ethanolamine solutions.
  • Ventilation : Ensure continuous airflow to prevent inhalation of volatile byproducts .

Advanced: What role does this compound play in materials science, particularly in polymer or surface modification applications?

Answer:
The isocyanate group enables covalent bonding to hydroxyl-rich surfaces (e.g., cellulose, silica). Applications include:

  • Surface functionalization : Enhance hydrophobicity via -CF3 groups.
  • Crosslinking agent : Incorporate into polyurethane matrices for improved thermal stability.
    Methodological tip : Use attenuated total reflectance (ATR)-FTIR to confirm surface attachment .

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